Cas no 138386-76-2 (2-Quinolinamine, N-(4-methoxyphenyl)-)

2-Quinolinamine, N-(4-methoxyphenyl)-, is a quinoline derivative characterized by the presence of a 4-methoxyphenyl substituent on the amine group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for heterocyclic compounds. The methoxy group enhances electron density, influencing reactivity in coupling or substitution reactions. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of bioactive molecules or functional materials. High-purity grades ensure consistency in research applications, while its stability under standard conditions facilitates handling and storage.
2-Quinolinamine, N-(4-methoxyphenyl)- structure
138386-76-2 structure
Product Name:2-Quinolinamine, N-(4-methoxyphenyl)-
CAS No:138386-76-2
MF:C16H14N2O
MW:250.295163631439
CID:3720411
PubChem ID:15723640
Update Time:2025-06-09

2-Quinolinamine, N-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinamine, N-(4-methoxyphenyl)-
    • N-(4-Methoxyphenyl)quinolin-2-aMine
    • Oprea1_342832
    • SCHEMBL1702586
    • BDBM50483302
    • 138386-76-2
    • SB71385
    • F51670
    • CHEMBL1644338
    • 2-(4'-Methoxyanilino)Quinoline
    • 2-(4''''-Methoxyanilino)Quinoline
    • N-(4-Methoxyphenyl)-2-quinolinamine
    • DB-418018
    • Inchi: 1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)17-16-11-6-12-4-2-3-5-15(12)18-16/h2-11H,1H3,(H,17,18)
    • InChI Key: GQACZYQLUYMKPJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C=CC=1NC1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 250.110613074Da
  • Monoisotopic Mass: 250.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.2Ų

2-Quinolinamine, N-(4-methoxyphenyl)- Pricemore >>

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